4-Bromopyridazine dihydrochloride

Description

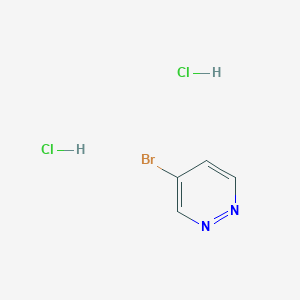

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromopyridazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.2ClH/c5-4-1-2-6-7-3-4;;/h1-3H;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQQPBCIJVUYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromopyridazine and Its Hydrochloride Salt

Strategic Approaches for the Preparation of 4-Bromopyridazine (B57311)

Multi-Step Synthetic Routes from Economically Accessible Precursors (e.g., 3,6-Dichloropyridazine)

The initial step in this sequence is the regioselective chlorination of 3,6-dichloropyridazine (B152260) to produce 3,4,6-trichloropyridazine (B1215204). This reaction is typically carried out by treating the molten 3,6-dichloropyridazine with chlorine gas at elevated temperatures. google.com The reaction conditions, such as temperature and duration, are critical for achieving high yields of the desired trichlorinated product. google.com After the reaction, the product is often crystallized from a solvent like petroleum ether to yield a white powder. google.com

Table 1: Exemplary Conditions for the Chlorination of 3,6-Dichloropyridazine

| Starting Material (Amount) | Temperature | Reaction Time | Yield of 3,4,6-Trichloropyridazine |

|---|---|---|---|

| 10 kg | 80°C | 4 hours | 90.4% |

| 5 kg | 160°C | 10 hours | 91.2% |

| 5.0 g | 100°C | 6 hours | 92.1% |

Data sourced from patent CN102924386B. google.com

The subsequent step involves the controlled hydroxylation of the 3,4,6-trichloropyridazine intermediate. This is achieved by reacting the trichloropyridazine with a sodium hydroxide (B78521) (NaOH) solution. google.com The reaction is typically performed under reflux conditions, followed by acidification with hydrochloric acid (HCl) to precipitate the product, 3,6-dichloro-4-hydroxypyridazine. google.com The molar ratio of the reactants and the concentration of the NaOH solution are key parameters in this transformation. google.com

Table 2: General Conditions for Hydroxylation of 3,4,6-Trichloropyridazine

| Reactant Ratio (Trichloropyridazine:NaOH) | NaOH Concentration | Reaction Temperature | Reaction Time |

|---|---|---|---|

| 1:1 to 1:5 (molar) | 5-15% | 100°C (Reflux) | 4-10 hours |

Data sourced from patent CN102924386B. google.com

Following the hydroxylation, a selective dechlorination reaction is performed to remove the two chlorine atoms, yielding 4-hydroxypyridazine (B169656). This reduction is accomplished using a palladium-carbon (Pd/C) catalyst in the presence of a base, such as sodium hydroxide. google.com This catalytic hydrogenation process selectively removes the chlorine atoms at positions 3 and 6 while preserving the hydroxyl group at position 4.

The final step in the synthesis of the core molecule is the targeted bromination of 4-hydroxypyridazine. This transformation converts the hydroxyl group into a bromine atom, affording the desired 4-bromopyridazine. google.com This reaction is a crucial step that finalizes the construction of the target heterocyclic compound before its potential conversion to a salt form. google.com

Exploration of Alternative Synthetic Pathways to Brominated Pyridazines (e.g., Inverse Electron Demand Diels-Alder Reactions for 3-Bromopyridazines)

Beyond the classical multi-step routes, modern organic synthesis offers alternative strategies for constructing the pyridazine (B1198779) core. The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition method used for forming heterocyclic compounds. wikipedia.org This reaction typically involves an electron-poor diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.govwikipedia.org

While the previously described route is specific for 4-bromopyridazine, the IEDDA reaction provides access to a variety of substituted pyridazines. rsc.orgelsevierpure.com For instance, a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines, including 3-bromopyridazines, with high regioselectivity. organic-chemistry.org This highlights the versatility of IEDDA reactions in generating diverse pyridazine isomers that may be difficult to access through other means. nih.govorganic-chemistry.org Although this specific example yields the 3-bromo isomer, the underlying principle demonstrates a key modern approach to pyridazine synthesis. organic-chemistry.org

Stability and Storage

The stability of 4-bromopyridazine dihydrochloride (B599025) is another important consideration. The presence of the electron-withdrawing bromine atom and the protonated pyridazine ring may render the molecule susceptible to nucleophilic attack or other degradation pathways. It is advisable to store the compound in a desiccator under an inert atmosphere and at a low temperature to minimize degradation over time. The potential for the salt to degrade upon exposure to moisture or even trace amounts of nucleophiles in the solvent used for its preparation should not be underestimated.

Advanced Synthetic Transformations and Derivatization Strategies of 4 Bromopyridazine

The Role of 4-Bromopyridazine (B57311) as a Versatile Intermediate in Complex Organic Synthesis

4-Bromopyridazine serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules. nih.gov Its utility stems from the reactivity of the carbon-bromine bond, which can be readily cleaved and replaced with various functional groups. This allows for the introduction of molecular diversity at a specific and strategic position on the pyridazine (B1198779) ring. The electron-deficient nature of the pyridazine ring, further accentuated by the electronegative bromine atom, makes the 4-position susceptible to a variety of synthetic transformations.

The industrial preparation of 4-bromopyridazine itself has been optimized to ensure high yield and purity, making it a readily accessible starting material for complex syntheses. google.com One common method involves the bromination of 4-hydroxypyridazine (B169656) using phosphorus oxybromide. google.com This accessibility, coupled with its reactivity, solidifies the role of 4-bromopyridazine as a cornerstone in the construction of intricate molecular frameworks for applications in medicinal chemistry and materials science.

Carbon-Carbon Bond Forming Reactions on the Pyridazine Nucleus

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of more complex molecular skeletons. For halogenated pyridazines like 4-bromopyridazine, transition metal-catalyzed cross-coupling reactions are the most powerful tools for achieving this transformation.

Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridazines (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other conjugated systems. The Suzuki-Miyaura coupling, in particular, has emerged as a highly versatile and widely used method due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nobelprize.orglibretexts.orgnih.gov

In the context of 4-bromopyridazine, the Suzuki-Miyaura reaction provides a direct and efficient route to introduce aryl, heteroaryl, alkenyl, and even alkyl substituents at the 4-position. dntb.gov.uamdpi.comarkat-usa.org The general mechanism involves the oxidative addition of the bromopyridazine to a palladium(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.org

The efficiency of the Suzuki-Miyaura coupling of bromopyridazines can be influenced by various factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.comarkat-usa.orgacs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the catalytic activity. researchgate.net The reaction has been successfully applied to the synthesis of a variety of substituted pyridazines, demonstrating its broad applicability. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridazines

| Bromopyridazine Derivative | Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Bromo-6-methyl-3-phenyl-2-pyrone | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 6-Methyl-3-phenyl-4-(p-tolyl)-2-pyrone | 95 | researchgate.net |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

| 3-Bromopyridine | Phenylboronic acid | Pd(II)-complex | NaOH | Water | 3-Phenylpyridine | Good | arkat-usa.org |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 | KOH | Water | 4-Acetylbiphenyl | High | arkat-usa.org |

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

Exploration of Other Transition Metal-Catalyzed Cross-Coupling Methodologies for Pyridazine Functionalization

While palladium catalysis dominates the field, other transition metals have also been successfully employed for the functionalization of pyridazines. These alternative methodologies can offer complementary reactivity and selectivity. researchgate.netresearchgate.net

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction allows for the introduction of terminal alkynes onto the pyridazine ring, leading to the formation of valuable alkynylpyridazine derivatives. researchgate.net

Heck Coupling: The Heck reaction enables the arylation or vinylation of the pyridazine ring with alkenes. researchgate.net

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling provides another avenue for carbon-carbon bond formation. researchgate.net

Stille Coupling: This reaction employs organotin reagents for the cross-coupling process. nih.gov

Kumada Coupling: Grignard reagents are used as the organometallic partner in this nickel- or palladium-catalyzed reaction. researchgate.net

These diverse transition metal-catalyzed reactions significantly expand the synthetic toolbox for the derivatization of 4-bromopyridazine and other halogenated pyridazines, enabling the creation of a vast library of functionalized compounds. mdpi.com

Nucleophilic Substitution Reactions on the Halogenated Pyridazine Ring

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by an electron-withdrawing group like a halogen. wur.nlwikipedia.org In the case of 4-bromopyridazine, the bromine atom can be displaced by a variety of nucleophiles. quimicaorganica.org

The mechanism of SNAr reactions on pyridines and related heterocycles typically involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). wikipedia.orgnih.gov Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The reactivity of halogenated pyridines towards nucleophilic substitution is generally higher than that of their benzene (B151609) analogues due to the presence of the ring nitrogen atoms, which help to stabilize the negative charge in the intermediate. wikipedia.org

A wide range of nucleophiles can be employed in these reactions, including:

Nitrogen nucleophiles: Amines, amides, and azides can be used to introduce nitrogen-containing functional groups. wur.nl

Oxygen nucleophiles: Alkoxides and hydroxides can lead to the formation of ethers and hydroxypyridazines, respectively.

Sulfur nucleophiles: Thiolates can be used to introduce thioether moieties.

The regioselectivity of nucleophilic substitution on di- or poly-halogenated pyridazines can often be controlled by the reaction conditions and the nature of the nucleophile.

Rational Design and Synthesis of Diversely Substituted Pyridazine Derivatives

The synthetic methodologies discussed above provide a powerful platform for the rational design and synthesis of a wide array of diversely substituted pyridazine derivatives. kib.ac.cn By strategically combining cross-coupling reactions and nucleophilic substitutions, chemists can precisely tailor the substitution pattern of the pyridazine core to achieve desired properties. researchgate.netacs.org

For example, a synthetic strategy might involve an initial Suzuki-Miyaura coupling on 4-bromopyridazine to introduce a key aryl or heteroaryl substituent. The resulting product could then undergo a subsequent nucleophilic substitution at another position on the ring, if appropriately functionalized, to introduce further diversity. nih.govacs.org This modular approach allows for the systematic exploration of the chemical space around the pyridazine scaffold.

The ability to generate libraries of pyridazine derivatives is of significant interest in medicinal chemistry, where the pyridazine core is a common feature in many biologically active molecules. researchgate.netnih.govacs.org The structural modifications enabled by the chemistry of 4-bromopyridazine are crucial for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Mechanistic Investigations of 4 Bromopyridazine Reactivity and Transformations

Elucidation of Molecular Mechanisms in Pyridazine (B1198779) Functionalization Reactions

The functionalization of 4-bromopyridazine (B57311) primarily proceeds through mechanisms common to electron-deficient heteroaromatic systems, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atoms, particularly those at positions 3, 4, 5, and 6, electrophilic and susceptible to nucleophilic attack. nih.govstackexchange.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a principal pathway for the substitution of the bromine atom in 4-bromopyridazine. This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the bromine. masterorganicchemistry.com This rate-determining step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. masterorganicchemistry.comwur.nl The electron-withdrawing nature of the pyridazine nitrogens helps to stabilize this anionic intermediate through resonance, particularly when the attack occurs at positions that allow the negative charge to be delocalized onto a nitrogen atom. stackexchange.com In the second, faster step, the bromide leaving group is expelled, restoring the aromaticity of the ring. Studies on related halopyridines show that the inherent preference for SNAr is a key driver for selectivity in substitution reactions. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions: 4-Bromopyridazine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which significantly broadens the scope of accessible derivatives. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridazine to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic partners couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. libretexts.org The choice of ligands, base, and solvent is crucial for reaction efficiency. wikipedia.orgorganic-chemistry.org While highly effective, functionalization of 4-bromopyridine (B75155) derivatives via Suzuki coupling can sometimes be challenging, requiring specific conditions such as the use of a stronger base like potassium hydroxide (B78521) to achieve the desired product. nih.gov

Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling 4-bromopyridazine with primary or secondary amines. wikipedia.orgacsgcipr.orglibretexts.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridazine. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the broad success and substrate scope of this reaction. wikipedia.orgchemspider.com

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, which reacts 4-bromopyridazine with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orgyoutube.com The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

Identification and Characterization of Reactive Intermediates in Bromopyridazine Transformations

The transformations of 4-bromopyridazine proceed through various short-lived, high-energy reactive intermediates. wur.nl Their direct observation is often difficult, but their existence is inferred through mechanistic studies, spectroscopic methods, and trapping experiments. nih.gov

Anionic Species: In nucleophilic aromatic substitution reactions, the key reactive intermediate is the anionic σ-adduct (Meisenheimer complex). wur.nl For 4-bromopyridazine, a nucleophile attacks the C4 position, forming a tetrahedral intermediate where the negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atoms. stackexchange.com This delocalization provides significant stabilization. Spectroscopic studies, such as NMR in liquid ammonia, have been used to prove the formation of such anionic σ-adducts in pyridazine systems. wur.nl

Another potential anionic intermediate is the didehydropyridazine or pyridyne. In the presence of a very strong base, such as potassium amide, elimination of HBr can occur from a halopyridazine to form a highly reactive aryne intermediate. wur.nlnih.gov For instance, studies on 3-bromopyridines have shown that isomerization to 4-bromopyridines can proceed through a 3,4-pyridyne intermediate, which is then trapped by a nucleophile. nih.gov While less common than the SNAr pathway, this mechanism is a possibility under specific, strongly basic conditions.

Radical Intermediates: Pyridyl radicals can be generated from pyridyl halides through single-electron transfer (SET) using photoredox catalysis or electrochemical reduction. nih.gov The resulting pyridyl radical is an electron-deficient species that can engage in various intermolecular reactions. nih.govresearchgate.net For example, photoredox-catalyzed reactions can generate a 4-pyridyl radical from 4-bromopyridine, which can then add to alkenes (olefins) to form new C-C bonds. nih.gov The reactivity of the pyridyl radical can be tuned; it can behave as either an electrophilic or nucleophilic species depending on the reaction solvent, allowing for controlled and selective functionalization. nih.gov In some cases, a distonic radical cation, where the charge and radical are located on different atoms, has been proposed as an intermediate in certain transformations of aromatic heterocycles. scitechdaily.com

Quantitative Kinetic and Thermodynamic Studies of Pyridazine Derivatization Pathways

Quantitative studies provide deeper insight into reaction feasibility and mechanism by measuring the rates and energy changes associated with different reaction pathways. While specific kinetic and thermodynamic data for 4-bromopyridazine dihydrochloride (B599025) are not widely published, data from the parent pyridazine and related derivatives offer valuable context.

Thermodynamic Properties: The thermodynamic properties of the parent pyridazine molecule have been calculated from spectroscopic data. researchcommons.orgresearchcommons.org These calculations provide values for functions like enthalpy, entropy, and heat capacity, which are fundamental to understanding the molecule's stability and energy landscape. The pyridazine ring possesses a significant dipole moment, the largest among the diazine isomers, which influences its intermolecular interactions and solvation. nih.gov The standard enthalpy of formation (ΔfH⦵₂₉₈) for liquid pyridazine is reported as +224.9 kJ/mol, indicating its relatively high energy content. wikipedia.org

Kinetic Studies: The rate of functionalization reactions is heavily influenced by the mechanism. For SNAr reactions, the rate-determining step is the initial nucleophilic attack that forms the anionic intermediate. stackexchange.commasterorganicchemistry.com Therefore, the reaction rate is sensitive to the electron-withdrawing power of the ring and the nucleophilicity of the attacking species. For transition-metal-catalyzed reactions, the kinetics can be more complex, depending on the rates of oxidative addition, transmetalation, and reductive elimination. For example, kinetic studies of a lithiation reaction on a substituted pyridine (B92270) derivative indicated a first-order rate constant for the rate-limiting step of k₂ = 9.4 × 10⁻⁴ s⁻¹, corresponding to a free energy of activation (ΔG‡) of 21 kcal mol⁻¹ at 273 K. researchgate.net While not directly on 4-bromopyridazine, this illustrates the energy barriers that can be involved in the functionalization of such heterocyclic systems. Computational studies are frequently used to model reaction pathways and calculate activation energies for various steps, providing theoretical support for proposed mechanisms. scitechdaily.comresearchgate.net

Academic Research on Novel Pyridazine Derivatives Stemming from 4 Bromopyridazine

Rational Design and De Novo Synthesis of Structurally Diverse Pyridazine (B1198779) Scaffolds

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore in drug discovery and materials science. wikipedia.orgmdpi.com Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen bonding, make it an attractive scaffold for the rational design of novel molecules. nih.govblumberginstitute.org Researchers leverage these characteristics to design and synthesize structurally diverse pyridazine derivatives with tailored biological activities and material properties. researchgate.netacs.org

A primary starting material for the synthesis of many pyridazine derivatives is 4-Bromopyridazine (B57311) dihydrochloride (B599025). This compound provides a versatile platform for introducing a wide array of functional groups onto the pyridazine core through various chemical reactions. The synthesis of novel pyridazine derivatives often begins with the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. wikipedia.org For instance, the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine (B178648) hydrate (B1144303) is a known method to produce a pyridazin-3(2H)-one, a key intermediate for further derivatization. mdpi.com

The rational design of pyridazine scaffolds often involves computational methods, such as molecular docking and pharmacophore modeling, to predict the binding affinity and activity of potential derivatives. researchgate.netnih.gov This in silico approach, combined with traditional experimental methods, allows for the targeted synthesis of compounds with desired properties, such as enhanced anticancer or antimicrobial activity. researchgate.netnih.gov For example, scaffold hopping and hybridization-based design have been employed to create novel 3,6-disubstituted pyridazine derivatives with potent anticancer properties. acs.org

The synthesis of these derivatives can be achieved through various methods, including:

Suzuki-Miyaura cross-coupling reactions: This versatile method allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyridazine ring. mdpi.com

Nucleophilic substitution: The chloro group in chlorinated pyridazine derivatives can be readily displaced by various nucleophiles to introduce diverse functionalities. nih.govmdpi.com

Condensation reactions: Pyridazin-3(2H)-one intermediates can be condensed with aromatic aldehydes to yield a range of derivatives. mdpi.com

Cyclocondensation reactions: This method is used to create fused-ring systems, such as pyrimido[4,5-c]pyridazines and pyrido[2,3-d]pyridazine-2,8-diones. nih.govnih.gov

These synthetic strategies, guided by rational design principles, have led to the creation of a vast library of pyridazine derivatives with diverse structural motifs and potential applications.

Comprehensive Structural Elucidation of Synthesized Complex Pyridazine Derivatives

The definitive confirmation of the structures of newly synthesized pyridazine derivatives is paramount and is achieved through a combination of sophisticated analytical techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its electronic properties.

Key analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.com Two-dimensional NMR techniques, such as HMQC and HMBC, are crucial for unambiguously identifying the regioisomeric structure of complex derivatives. researchgate.net

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. researchgate.nettandfonline.comnih.gov This technique has been instrumental in confirming the structures of various pyridazine derivatives and understanding their intermolecular interactions. nih.govmdpi.com

For instance, the structure of a novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl] researchgate.net, was confirmed using IR, 1H- and 13C-NMR, and elemental analysis. researchgate.net Similarly, the crystal structure of a 5,6-fused ring pyridazine was determined by single-crystal X-ray analysis, confirming the fusion of the pyridazine and cyclopentadienyl (B1206354) moieties. tandfonline.com The absolute configuration of chiral sulfoximine (B86345) derivatives has also been confirmed using single-crystal X-ray diffraction analysis. acs.org

The combination of these analytical methods allows for a comprehensive and unambiguous structural elucidation of even the most complex pyridazine derivatives, which is a critical step in understanding their properties and potential applications.

Investigation of Physicochemical Properties of Newly Derived Pyridazines in a Research Context

The physicochemical properties of pyridazine derivatives are intricately linked to their structure and play a crucial role in determining their biological activity and material applications. nih.govresearchgate.net Researchers meticulously investigate these properties to understand how structural modifications influence the behavior of these compounds.

Key physicochemical properties studied include:

Electronic Properties: The electron-deficient nature of the pyridazine ring can be modulated by the introduction of electron-donating or electron-withdrawing substituents. mdpi.com This tuning of electronic properties is essential for applications in electronic materials, such as those with nonlinear optical (NLO) properties. mdpi.comdigitellinc.com Computational methods like Density Functional Theory (DFT) are used to calculate properties like HOMO and LUMO energy levels, which provide insights into the electronic structure and charge distribution of the molecules. mdpi.comdigitellinc.com

Hydrogen Bonding Capacity: The two adjacent nitrogen atoms in the pyridazine ring are capable of forming robust, dual hydrogen bonds, a property that is significant in drug-target interactions and molecular recognition. nih.gov

Dipole Moment: Pyridazines possess a high dipole moment, which can influence their solubility, crystal packing, and interactions with other molecules. nih.govblumberginstitute.org

Polarizability: Heterocyclic compounds like pyridazine can exhibit high polarizability, which is a key factor for their use in NLO materials. mdpi.com

Stability: The stability of pyridazine derivatives in various conditions (e.g., in solution, in air) is an important consideration for their practical applications. tandfonline.com

The interplay between the pyridazine core and its substituents dictates these properties. For example, the introduction of an electron-rich thiophene (B33073) heterocycle and electron-acceptor groups can create "push-pull" pyridazine derivatives with interesting optical and electronic properties. mdpi.com The inherent polarity of the pyridazine ring can also contribute to favorable pharmacokinetic properties in drug candidates. nih.gov

The investigation of these physicochemical properties provides a fundamental understanding of the behavior of pyridazine derivatives, guiding the design of new compounds with optimized characteristics for specific applications.

Application of Pyridazine Derivatives as Molecular Probes or Advanced Materials in Chemical Research

The unique structural and physicochemical properties of pyridazine derivatives have led to their exploration in various areas of chemical research, including their use as molecular probes and as components of advanced materials.

Structural Biology and X-ray Crystallographic Analyses of Pyridazine Derivatives

In the realm of structural biology, pyridazine derivatives have been instrumental as molecular probes to investigate the structure and function of biological macromolecules. X-ray crystallography has been a pivotal technique in this endeavor, providing detailed atomic-level insights into the binding interactions between pyridazine-based ligands and their protein targets. nih.govnih.gov

For instance, X-ray cocrystal structures have revealed how pyridazine-containing inhibitors bind to the active sites of enzymes. nih.gov In one study, the X-ray structure of a pyridazine derivative in complex with human rhinovirus (HRV) capsid protein showed that the compound bound in a lipophilic pocket. nih.gov Modeling suggested that a pyridazine nitrogen atom engaged in a hydrogen-bonding interaction with the protein via a water molecule. nih.gov

Furthermore, structure-based drug design, heavily reliant on X-ray crystallography, has been employed to optimize pyridazine derivatives as potent inhibitors of various enzymes. nih.govnih.gov By analyzing the cocrystal structures of initial lead compounds, researchers can identify unfavorable interactions and rationally design new derivatives with improved binding affinity and specificity. nih.gov For example, the structural characterization of a pyridazine inhibitor in the pterin (B48896) binding site of dihydropteroate (B1496061) synthase (DHPS) guided the design of new analogs with enhanced inhibitory activity. nih.gov

These crystallographic studies not only elucidate the binding modes of pyridazine derivatives but also provide a structural basis for understanding their mechanism of action, thereby facilitating the development of more effective therapeutic agents.

Structure-Activity Relationship (SAR) Methodologies Applied to Pyridazine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and are extensively applied to pyridazine derivatives to understand how chemical structure correlates with biological activity. researchgate.netmdpi.com By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity. researchgate.netdrexel.edu

SAR studies on pyridazine derivatives have revealed several important trends:

Influence of Substituents: The nature, number, and position of substituents on the pyridazine ring can significantly impact biological activity. mdpi.com For example, in a series of antiproliferative pyridine (B92270) derivatives, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance activity. mdpi.com Conversely, the presence of halogen atoms or bulky groups sometimes leads to lower activity. mdpi.com

Role of the Pyridazine Core: The pyridazine ring itself often plays a critical role in binding to biological targets through hydrogen bonding and π-π stacking interactions. nih.gov

Hybridization and Scaffold Hopping: Combining the pyridazine scaffold with other pharmacophoric groups (hybridization) or replacing the core with a different but structurally related scaffold (scaffold hopping) are common strategies in SAR studies to explore new chemical space and improve activity. acs.orgnih.gov

These SAR analyses are crucial for optimizing lead compounds into clinical candidates. For example, optimization of the R-2 and R-6 positions of a pyridazin-3-one derivative led to the identification of a potent and selective histamine (B1213489) H3 receptor antagonist. drexel.edu Similarly, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives identified a potent Nek2 inhibitor with promising anticancer activity. nih.gov

The systematic application of SAR methodologies allows for the rational design of pyridazine derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing their potential as therapeutic agents and research tools.

Theoretical and Computational Chemistry Studies on 4 Bromopyridazine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in investigating the electronic structure and predicting the reactivity of pyridazine (B1198779) systems. wikipedia.orgnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. nih.gov

Research on pyridazine and its related nitrogen-containing heterocyclic compounds using DFT, often with the B3LYP functional and a 6-31(d,p) basis set, has provided significant insights. iiste.orgresearchgate.net These studies calculate key electronic properties such as total energies, electronic states, energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potentials, and electron affinities. iiste.orgresearchgate.net

The HOMO and LUMO energies are particularly important as they indicate a molecule's ability to donate or accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is a crucial indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive as it requires less energy to excite an electron from the ground state. iiste.orgresearchgate.net For instance, theoretical studies on pyridazine show that the introduction of nitrogen atoms into a benzene (B151609) ring decreases the HOMO-LUMO energy gap, thereby improving conductivity. iiste.orgresearchgate.net Calculations on brominated aromatic compounds, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, have also utilized DFT to simulate frontier molecular orbitals and understand electronic properties. researchgate.net

Molecular electrostatic potential (MEP) maps are another valuable output of these calculations. They illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated Electronic Properties of Pyridazine using DFT/B3LYP/6-31(d,p)

| Property | Value |

|---|---|

| Total Energy (a.u.) | -245.897 |

| HOMO Energy (eV) | -7.541 |

| LUMO Energy (eV) | -0.211 |

| Energy Gap (eV) | 7.330 |

Data derived from theoretical studies on pyridazine. iiste.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on molecular conformations, dynamics, and intermolecular interactions. mdpi.com This technique is particularly useful for understanding how molecules like 4-bromopyridazine (B57311) behave in different environments, such as in solution or in proximity to a biological target.

For heterocyclic molecules, MD simulations can reveal preferred conformations and the flexibility of the ring system. While specific MD studies on 4-bromopyridazine dihydrochloride (B599025) are not widely documented, the principles are broadly applied. For example, the Automated Topology Builder (ATB) can generate molecular force fields for molecules like 4-bromopyridine (B75155), which are essential for conducting MD simulations to study their complexes and interactions. uq.edu.au

In drug discovery and materials science, MD simulations are used to explore how ligands bind to proteins. mdpi.com For instance, simulations have been used to study the binding of inhibitors to Bromodomain-Containing Protein 4 (BRD4), revealing conformational changes in the protein upon inhibitor binding. mdpi.com Such studies, often running for hundreds of nanoseconds, can elucidate complex mechanisms, like how the binding of an allosteric inhibitor can affect the protein's active site. mdpi.com These approaches could be applied to 4-bromopyridazine derivatives to understand their interactions with biological macromolecules.

Computational Prediction of Spectroscopic Signatures for Enhanced Structural Assignment

Computational methods are invaluable for predicting spectroscopic data, which aids in the confirmation of molecular structures synthesized in the laboratory. rsc.org By calculating properties like vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, scientists can compare theoretical spectra to experimental ones for enhanced structural assignment. mdpi.comnih.gov

DFT calculations are commonly employed to predict vibrational spectra. The harmonic vibration frequencies can be calculated and compared with experimental FT-IR and FT-Raman data. iiste.orgnih.gov For example, a study on novel pyridazinone derivatives used DFT with the B3LYP/6-31++G(d,p) level to analyze their geometric and electronic characteristics, correlating these with their biological activity. mdpi.com Similarly, research on 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involved recording FT-Raman and FT-IR spectra and examining the vibrational wavenumbers theoretically using quantum chemistry codes. nih.gov

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) approach is a common method used within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical calculations for a brominated pyridin-2-yl-propenone derivative showed that the calculated chemical shifts were consistent with experimental results. researchgate.net Such computational-spectroscopic synergy is crucial for unambiguously identifying the correct structure among several possibilities. frontiersin.org

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyridazinone Derivative

| Assignment | Experimental IR | Calculated (DFT) |

|---|---|---|

| N-H stretch | 3228 | 3350 |

| C=O stretch | 1715 | 1750 |

| C=C stretch | 1605 | 1620 |

Data derived from studies on substituted pyridazine derivatives. nih.gov

Computational Modeling of Reaction Pathways, Transition States, and Energetics

Understanding the mechanism of a chemical reaction involves identifying the intermediates, transition states, and the energy changes along the reaction pathway. Computational modeling provides a virtual laboratory to explore these aspects in detail. nih.govnih.gov

For heterocyclic compounds, computational studies can model various reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction, which is a common method for synthesizing pyridazine derivatives. mdpi.com Theoretical calculations can help elucidate the mechanism of such catalytic cycles, identifying the energetics of oxidative addition, transmetalation, and reductive elimination steps. Machine learning approaches are also emerging to predict reaction pathways by learning from known organic reactions. researchgate.net These models can predict products and intermediate steps, even for complex reactions. researchgate.net

Theoretical Evaluation of Optical and Electronic Properties of Pyridazine Derivatives

The modification of the core pyridazine structure can lead to derivatives with tailored optical and electronic properties for applications in materials science, such as in nonlinear optics (NLO) or as fluorophores. mdpi.com Theoretical calculations are instrumental in predicting how different substituents will affect these properties, guiding the design of new functional molecules.

Studies on π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have used both experimental and theoretical methods to evaluate their optical and electronic characteristics. mdpi.com Metalation of certain porphyrin-like structures containing pyridazine analogues has been shown, through both experiment and theory, to narrow the HOMO-LUMO gap and significantly shift the longest wavelength absorption bands into the near-infrared (NIR) region. acs.org

Theoretical calculations can predict properties like absorption wavelengths (related to the color of the compound), emission properties (fluorescence), and hyperpolarizability (related to NLO activity). For example, the calculated first hyperpolarizability of a brominated azatricyclo-trione was found to be high, suggesting its potential for future studies in nonlinear optics. nih.gov This high value was attributed to intramolecular charge transfer, a phenomenon that can be visualized with computational tools. nih.gov These predictive capabilities allow for the rational design of pyridazine derivatives with specific desired optical and electronic functions. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Pyridazine Research

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous determination of the molecular formula of newly synthesized pyridazine (B1198779) derivatives. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. libretexts.orgresearchgate.net This precision is critical because the exact mass of a molecule is unique to its elemental composition, a consequence of the fact that the masses of individual isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org

By comparing the experimentally measured exact mass with the theoretical exact masses of all possible elemental compositions, researchers can definitively confirm the molecular formula of a pyridazine derivative. researchgate.netresearchgate.net For instance, in the characterization of a new pyridazine derivative, HRMS can differentiate between two potential formulas that have the same nominal mass but differ in their elemental makeup. This capability is indispensable for verifying the successful synthesis of a target compound and for identifying unknown products or impurities. researchgate.net The enhanced resolution of HRMS also aids in analyzing fragmentation patterns, which provides further structural information and increases confidence in the proposed chemical formula. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Pyridazine Derivative

| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| C₁₀H₈N₂O₂ | 200.0586 | 200.0582 | -2.0 |

| C₉H₆N₄O | 200.0698 | - | - |

| C₁₁H₁₀N₂S | 200.0721 | - | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of pyridazine derivatives in solution. nanoqam.ca This technique exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. psu.edu

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for initial structural characterization.

¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For example, the ¹H NMR spectrum of 4-bromopyridine (B75155), a related heterocyclic compound, shows distinct signals for the aromatic protons, with their chemical shifts and splitting patterns revealing their positions on the pyridine (B92270) ring. chemicalbook.com

¹³C NMR reveals the number of unique carbon atoms in a molecule and their electronic environment. The chemical shifts of carbon atoms in the pyridazine ring are particularly informative about the substitution pattern. psu.eduspectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms.

COSY experiments identify protons that are coupled to each other, helping to piece together molecular fragments.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule and for assigning the positions of substituents on the pyridazine ring.

For instance, in the structural elucidation of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, both ¹H and ¹³C NMR were used to confirm the proposed structure. growingscience.com

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. researchgate.net These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure and bonding.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Specific functional groups, such as C=O, N-H, and C-N, exhibit characteristic absorption bands in the IR spectrum. For example, the presence of a sharp band around 3300-3500 cm⁻¹ could indicate an N-H stretch, while a strong absorption in the 1650-1750 cm⁻¹ region would suggest a carbonyl group. researchgate.netacs.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of a molecule. researchgate.net

In pyridazine research, vibrational spectroscopy is used to confirm the presence of key functional groups introduced during synthesis and to study the effects of substitution on the vibrational modes of the pyridazine ring. researchgate.netcdnsciencepub.com For example, a study on chloropyridazines utilized both FTIR and Raman spectroscopy to perform a complete assignment of the vibrational spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Pyridazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O | Stretch | 1650 - 1750 |

| C=N | Stretch | 1600 - 1690 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 600 |

X-ray Crystallography for Elucidating Absolute and Solid-State Structures of Pyridazine Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

X-ray crystallography has been instrumental in confirming the structures of numerous pyridazine derivatives. For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined to be a monoclinic system, and the analysis revealed details about the planarity of the rings and intermolecular interactions. growingscience.com Similarly, the X-ray structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine provided accurate molecular parameters for this novel heterocyclic system, showing a planar conformation and π-π stacking interactions in the crystal. researchgate.net This level of detail is crucial for understanding structure-activity relationships and for designing new molecules with specific properties.

Table 3: Crystallographic Data for a Representative Pyridazine Derivative (Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile) growingscience.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z (molecules/unit cell) | 4 |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR verify the pyridazine ring structure and bromine substitution pattern. DO exchange confirms protonation states.

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine.

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm. Compare retention times against reference standards .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats. Verify glove integrity before use due to unknown penetration times .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors.

- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

How can researchers design experiments to assess the antimicrobial efficacy of this compound?

Q. Advanced Research Focus

- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC against P. aeruginosa and S. aureus. Include controls like octenidine dihydrochloride (a known antimicrobial dihydrochloride) for comparison .

- In Vivo Models : Test burn wound colonization in murine models. Apply the compound topically and quantify bacterial load via colony-forming unit (CFU) counts. Monitor wound healing histologically to rule out cytotoxicity .

How can contradictions between in vitro cytotoxicity and in vivo tolerability data be resolved for dihydrochloride compounds?

Q. Advanced Research Focus

- Mechanistic Studies : Compare cellular uptake kinetics (e.g., via fluorescence tagging) in isolated fibroblasts vs. tissue environments.

- Dosage Adjustments : Optimize in vivo dosing to match effective in vitro concentrations while avoiding systemic toxicity.

- Metabolite Analysis : Use LC-MS to identify degradation products in biological matrices that may alter toxicity profiles .

How does the stoichiometry of hydrochloride salts (e.g., dihydrochloride vs. hydrochloride) influence solubility and bioactivity?

Q. Advanced Research Focus

- Solubility Testing : Compare pH-dependent solubility in PBS (pH 7.4) vs. gastric fluid (pH 1.2). Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic character.

- Bioactivity Correlation : Test receptor binding affinity (e.g., enzyme inhibition assays) to assess if protonation states alter target interactions. For example, LSD1 inhibitors like bomedemstat dihydrochloride rely on dual protonation for optimal activity .

What steps optimize reaction conditions to minimize by-products during this compound synthesis?

Q. Methodological Focus

- Temperature Control : Maintain bromination below 0°C to prevent di-bromination.

- Solvent Selection : Use dichloromethane for bromination (low nucleophilicity) and ethanol for hydrochlorination (proton donor).

- Stoichiometry : Employ a 1.2:1 molar ratio of HCl to bromopyridazine to avoid excess acid, which can degrade the product .

What regulatory considerations apply to storing and disposing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.